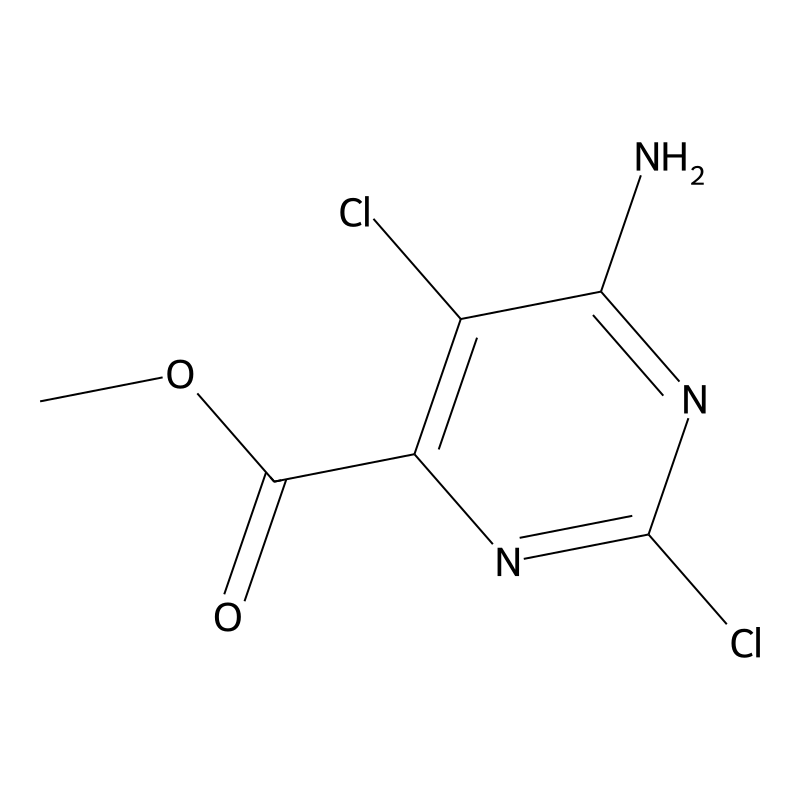Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Scientific Field: Organic Synthesis
Application: Dichloropyrimidines are used as starting reagents for the synthesis of disubstituted pyrimidines.
Method of Application: This involves tandem amination and Suzuki-Miyaura cross-coupling.
Results: The result is the formation of disubstituted pyrimidines.
Scientific Field: Pharmaceutical Chemistry
Scientific Field: Biarylpyrimidine Synthesis
Application: Dichloropyrimidines are used in biarylpyrimidine synthesis involving biaryl cross-coupling.
Method of Application: The specific methods of application can vary widely depending on the target compound.
Results: The result is the production of various biarylpyrimidines.
Scientific Field: Agrochemical Synthesis
Application: Dichloropyrimidines are used as intermediates in agrochemical synthesis.
Method of Application: The specific methods of application in agrochemical synthesis can vary widely depending on the target compound.
Results: The result is the production of various agrochemical compounds.
Scientific Field: Dyestuff Synthesis
Application: Dichloropyrimidines are used as intermediates in dyestuff synthesis.
Method of Application: The specific methods of application in dyestuff synthesis can vary widely depending on the target compound.
Results: The result is the production of various dyestuff compounds.
Scientific Field: Pharmacology
Scientific Field: Material Science
Application: Dichloropyrimidines are used as intermediates in the synthesis of materials.
Method of Application: The specific methods of application in material synthesis can vary widely depending on the target compound.
Scientific Field: Flavor and Fragrance Chemistry
Application: Pyrimidine derivatives, including dichloropyrimidines, are found in nature as flavors and fragrances.
Results: These compounds contribute to the flavor and fragrance profiles of various natural products.
Scientific Field: DNA and RNA Synthesis
Application: Pyrimidine derivatives, including dichloropyrimidines, are found in DNA and RNA.
Results: These compounds are essential for the structure and function of DNA and RNA.
Scientific Field: Antifolate Therapeutics
Application: Pyrimidine derivatives, including dichloropyrimidines, are used in the development of antifolate therapeutics.
Results: These compounds have been used to develop treatments for various diseases.
Scientific Field: Tyrosine Kinase Inhibitors
Application: Pyrimidine derivatives, including dichloropyrimidines, are used in the development of tyrosine kinase inhibitors.
Scientific Field: Antimicrobial Agents
Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate is an organic compound with the molecular formula C₆H₅Cl₂N₃O₂ and a molecular weight of approximately 222.03 g/mol. It features a pyrimidine ring substituted with amino and carboxylate functional groups, as well as two chlorine atoms at the 2 and 5 positions. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its structural characteristics and biological activity .
- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, leading to the formation of new derivatives.
- Acid-Base Reactions: The carboxylate group can act as an acid, while the amino group can serve as a base, allowing for proton transfer reactions.
- Cyclization Reactions: Under certain conditions, this compound may undergo cyclization to form more complex heterocyclic compounds.
These reactions are significant for synthesizing derivatives with enhanced biological properties or improved solubility .
Research indicates that methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate exhibits various biological activities, including:
- Antimicrobial Properties: Some studies suggest that this compound has potential as an antimicrobial agent against certain bacteria and fungi.
- Anticancer Activity: Preliminary investigations have indicated that it may possess anticancer properties, making it a candidate for further pharmacological studies.
- Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its therapeutic potential .
The synthesis of methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate typically involves several steps:
- Formation of the Pyrimidine Ring: Starting materials such as urea and malonic acid derivatives can be reacted under acidic conditions to form the pyrimidine core.
- Chlorination: The introduction of chlorine substituents can be achieved through chlorination reactions using reagents like phosphorus pentachloride.
- Amine Substitution: The amino group can be introduced via nucleophilic substitution methods.
- Esterification: Finally, the carboxylic acid can be converted into a methyl ester using methanol and an acid catalyst.
These methods highlight the versatility of synthetic approaches available for producing this compound .
Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate has several applications:
- Pharmaceutical Development: Due to its biological activities, it is being explored for use in drug formulations targeting infections and cancer.
- Agricultural Chemicals: Its antimicrobial properties make it a candidate for use in developing fungicides or herbicides.
- Chemical Research: This compound serves as a building block in organic synthesis for creating more complex molecules .
Interaction studies involving methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential side effects. For instance:
- Protein Binding Studies: Investigating how this compound interacts with proteins can reveal its pharmacokinetic properties.
- Receptor Binding Assays: Understanding its affinity for specific receptors can provide insights into its therapeutic effects and possible toxicity .
Several compounds share structural similarities with methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | Similar pyrimidine structure but different chlorine positions | Different biological activity profile |
| 2-Amino-4-chloro-5-methylpyrimidine | Contains only one chlorine atom | Lacks carboxylate functionality |
| 4-Amino-2-chloro-pyrimidine | Simpler structure with only one amino group | Less complex than methyl 6-amino derivative |
Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate stands out due to its specific substitution pattern and the presence of both amino and carboxylate groups, which enhance its reactivity and biological activity compared to similar compounds .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








